molecular formula C9H9F2N B15263651 (1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine

(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine

Cat. No.: B15263651
M. Wt: 169.17 g/mol
InChI Key: VGOOBWCLQZIMCR-IONNQARKSA-N
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Description

(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with two fluorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,4-difluorophenylacetonitrile with a cyclopropanating agent under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by reduction of the nitrile group to the amine using a reducing agent like lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine: A similar compound with fluorine atoms at different positions on the phenyl ring.

    (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine: Another isomer with fluorine atoms at different positions.

    Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate: A related compound with an ester functional group instead of an amine.

Uniqueness

(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amine is unique due to its specific stereochemistry and the position of the fluorine atoms on the phenyl ring. This configuration can result in distinct biological activity and chemical reactivity compared to its isomers and related compounds.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(1R,2S)-2-(2,4-difluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9F2N/c10-5-1-2-6(8(11)3-5)7-4-9(7)12/h1-3,7,9H,4,12H2/t7-,9+/m0/s1

InChI Key

VGOOBWCLQZIMCR-IONNQARKSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1C(C1N)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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